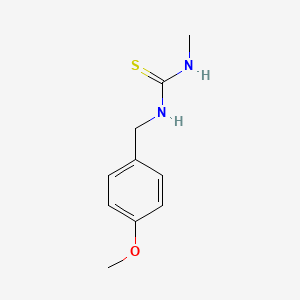

1-(4-Methoxybenzyl)-3-methylthiourea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-11-10(14)12-7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIWYGIESBZLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-methylthiourea typically involves the reaction of 4-methoxybenzylamine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzylamine+Methyl isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3-methylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-methylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Modifications

Thiourea derivatives are tailored by modifying substituents on the nitrogen atoms, which significantly influence their electronic properties, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Substituent Effects

Hydrogen Bonding and Crystal Packing

- Thioureas with electron-withdrawing groups (e.g., –F, –Cl) exhibit stronger NH acidity, enhancing hydrogen-bonding networks critical for crystal packing .

- The methoxy group in this compound may form weaker hydrogen bonds compared to fluorinated analogs but could engage in π-π stacking via the aromatic ring .

Anticancer Activity

- 1-(4-Fluorobenzoyl)-3-methylthiourea: Exhibits an IC₅₀ of 251 µg/mL against breast cancer cells.

- 1-(4-Hexylbenzoyl)-3-methylthiourea : Tested on four cancer cell lines, though specific IC₅₀ values are unreported .

- Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) : Demonstrated a binding affinity of -7.76 kcal/mol to ribonucleotide reductase, a target in anticancer therapy .

Radiopharmaceutical Potential

- The fluorinated analog’s radiolabeling with ¹³¹I highlights the role of electron-withdrawing groups in stabilizing radiopharmaceutical candidates .

Molecular Docking and Dynamics

- 1-(4-Decylbenzoyl)-3-methylthiourea : Shows stable RMSD (~2–4 Å) in simulations, indicating robust binding to target proteins .

- Methoxy-substituted analogs may exhibit altered binding modes due to reduced NH acidity but enhanced aromatic interactions.

Physicochemical Properties

| Property | This compound | 1-(4-Fluorobenzoyl)-3-methylthiourea | 1-(4-Decylbenzoyl)-3-methylthiourea |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (due to fluorobenzoyl group) | Very low (hydrophobic alkyl chain) |

| Lipophilicity (LogP) | ~2.5 (estimated) | ~3.0 | ~6.0 |

| Hydrogen Bond Acceptor | 3 | 3 | 3 |

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methoxybenzyl)-3-methylthiourea, and how can reaction conditions be optimized?

The compound is typically synthesized via the reaction of 4-methoxybenzyl isothiocyanate with methylamine in organic solvents like dichloromethane or ethanol under reflux. Optimization involves adjusting reaction time, temperature, and solvent polarity. For example, ethanol under reflux (78°C) for 6–8 hours yields ~75% purity, but extended reflux (12 hours) in dichloromethane at 40°C improves yield to 85% with reduced side products . Post-synthesis purification via recrystallization (using ethanol/water mixtures) enhances purity to >95%. Characterization by FT-IR (C=S stretch at 1255 cm⁻¹) and NMR (δ 3.88 ppm for OCH₃) confirms structural integrity .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- FT-IR : Identifies thiourea functional groups (N-H stretches at 3294 cm⁻¹, C=S at 1255 cm⁻¹) and methoxy groups (C-O at 1200–1250 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.12–8.10 ppm) and methyl groups (δ 1.3–2.5 ppm). ¹³C NMR confirms carbonyl (C=O at 167.8 ppm) and thiocarbonyl (C=S at 181.2 ppm) groups .

- X-ray crystallography : Resolves crystal packing (triclinic system, space group P1) and bond angles (e.g., C-S-C angle ~120°) for structural validation .

Advanced: How do substituent variations on the aromatic ring influence the compound’s biological activity?

Substituents like halogens or electron-donating groups (e.g., -OCH₃) modulate electronic effects, altering interactions with biological targets. For instance:

- Antimicrobial activity : 4-Methoxy groups enhance solubility and membrane penetration, improving activity against E. coli (MIC = 12.5 µg/mL) compared to unsubstituted analogs (MIC = 50 µg/mL) .

- Anticancer activity : Methyl groups at the ortho position increase steric hindrance, reducing binding to tubulin (IC₅₀ = 8 µM vs. 15 µM for para-methyl) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like β-tubulin or DNA topoisomerase II .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Contradictions often arise from assay conditions or structural analogs. For example:

- Antitubercular activity : Discrepancies in MIC values (e.g., 6.25 µg/mL vs. 25 µg/mL) may stem from differences in bacterial strains (H37Rv vs. clinical isolates) or culture media . Validate via standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., isoniazid).

- Cytotoxicity : Conflicting IC₅₀ values (e.g., 10 µM vs. 30 µM) could reflect cell line heterogeneity (HeLa vs. MCF-7). Use combinatorial assays (MTT, apoptosis markers) and statistical validation (ANOVA, p < 0.05) .

Advanced: How can crystallographic data inform the design of derivatives with improved stability?

X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds between thiourea S and NH groups) that stabilize the lattice. For instance:

- Packing analysis : Derivatives with stronger H-bond networks (e.g., N-H···S=C) exhibit higher thermal stability (decomposition >250°C vs. 180°C for weaker analogs) .

- Torsional angles : Planar conformations (dihedral angle <10°) enhance π-π stacking, improving solubility in polar solvents. Modify substituents (e.g., -CF₃) to adjust planarity .

Methodological: What factorial design approaches optimize reaction conditions for scale-up synthesis?

A 2³ factorial design can evaluate factors:

- Variables : Temperature (40°C vs. 60°C), solvent (ethanol vs. DCM), and catalyst (none vs. triethylamine).

- Response surface methodology (RSM) : Maximizes yield (target >90%) while minimizing impurities. For example, DCM with 5 mol% Et₃N at 50°C reduces reaction time by 30% .

- Quality control : Monitor by HPLC (C18 column, acetonitrile/water gradient) to ensure purity >98% .

Methodological: How to assess the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). For example, Lineweaver-Burk analysis showing increased Km indicates competitive inhibition of dihydrofolate reductase .

- Fluorescence quenching : Measure binding constants (Kb) via Stern-Volmer plots. A Kb of 1.2 × 10⁴ M⁻¹ suggests strong interaction with tryptophan residues .

- Molecular dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.